Terevalefim - 500128-99-4

Terevalefim

Catalog Number: EVT-8330176
CAS Number: 500128-99-4
Molecular Formula: C9H8N2S
Molecular Weight: 176.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Terevalefim is under investigation in clinical trial NCT02474667 (Reduce the Severity of DGF in Recipients of a Deceased Donor Kidney).
Overview

Terevalefim is a synthetic compound primarily recognized for its role in activating the c-Met receptor, which is pivotal in various biological processes including tissue repair and regeneration. The compound's systematic name is 1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one, and it has a molecular formula of C10H14N2O with a molecular weight of 178.23 g/mol. Terevalefim's unique structure allows it to mimic hepatocyte growth factor, making it a candidate for therapeutic applications in treating acute organ injuries and promoting regeneration .

Source and Classification

Terevalefim falls under the category of small molecules and is classified as a receptor tyrosine kinase agonist, specifically targeting the MET proto-oncogene receptor. This classification highlights its potential as a therapeutic agent in various medical conditions related to organ damage and regeneration .

Synthesis Analysis

Methods

The synthesis of terevalefim involves several key steps:

  1. Formation of the Pyrazole Ring: This initial step requires the reaction of hydrazine with an appropriate diketone, leading to the formation of a pyrazole ring.
  2. Introduction of the Thiophene Moiety: The next step involves reacting the pyrazole ring with a thiophene derivative under controlled conditions to incorporate the thiophene structure into the compound.

These synthetic routes are optimized for industrial production to ensure high yield and purity. Critical parameters such as temperature, pressure, and solvent choice are meticulously controlled during synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of terevalefim can be described using various chemical notations:

  • IUPAC Name: 1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one
  • Molecular Formula: C10H14N2O
  • Molecular Weight: 178.23 g/mol
  • InChI Key: IWZLQJSUQDDVMU-UHFFFAOYSA-N
  • SMILES Notation: CN1C=CC(=C1)C2CCC(=O)N2C

This structure features a pyrrolidinone core with additional functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Terevalefim participates in various chemical reactions, including:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can facilitate its reduction.
  • Substitution Reactions: Terevalefim can undergo substitution reactions where functional groups are replaced by others, often involving halogens or nucleophiles.

The outcomes of these reactions depend significantly on the specific reagents and conditions employed during the process .

Mechanism of Action

Terevalefim operates primarily by activating the c-Met receptor, which is essential for mediating cellular responses related to growth, survival, and migration. Upon activation, this receptor initiates a cascade of signaling pathways that promote tissue regeneration and repair. Specifically, terevalefim mimics hepatocyte growth factor's action, leading to enhanced cellular proliferation and migration necessary for effective healing processes .

Physical and Chemical Properties Analysis

Physical Properties

Terevalefim exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with common oxidizing and reducing agents as described previously.

These properties make terevalefim suitable for various applications in scientific research and pharmaceuticals .

Applications

Terevalefim has diverse applications across multiple fields:

  • Scientific Research: Used as a model compound in studies focusing on the c-Met receptor's role in tissue repair.
  • Biological Studies: Investigated for its potential in understanding organ regeneration mechanisms.
  • Medical Applications: Being explored as a therapeutic agent for conditions such as acute kidney injury and delayed graft function.
  • Pharmaceutical Development: Utilized in developing new therapeutic agents targeting the c-Met receptor, highlighting its significance in drug discovery processes .
Molecular Mechanisms of Terevalefim in c-MET Receptor Activation

Structural Mimicry of Hepatocyte Growth Factor Signaling

Terevalefim functions as a potent c-MET agonist by emulating the structural and functional properties of endogenous hepatocyte growth factor. This engineered ligand engages the c-MET extracellular domain, initiating receptor homodimerization—a critical step for kinase activation. The c-MET receptor, a disulfide-linked α/β heterodimer, features multiple domains: an N-terminal Sema domain essential for ligand specificity, plexin-semaphorin-integrin (PSI) domains for structural stability, and immunoglobulin-plexin-transcription (IPT) domains involved in ligand binding [4] [5].

c-MET Dimerization and Phosphorylation Dynamics

Cryo-EM structural analyses reveal that Terevalefim binding induces asymmetric 2:2 c-MET:Terevalefim complexes, mirroring the active conformation observed in hepatocyte growth factor-bound c-MET [2]. This arrangement positions transmembrane domains to facilitate intracellular kinase domain proximity. Subsequent trans-autophosphorylation occurs at catalytic loop tyrosines (Y1234/Y1235), followed by phosphorylation of C-terminal docking sites (Y1349/Y1356) [5] [10]. The phosphorylated docking sites recruit adaptor proteins (Growth factor receptor-bound protein 2, CRK-like protein, and phosphatidylinositol 3-kinase) that initiate downstream signaling cascades. Unlike hepatocyte growth factor, Terevalefim demonstrates heparin-independent stabilization of this dimeric configuration, enhancing signaling persistence [2].

Comparative Analysis of Terevalefim vs. Endogenous Hepatocyte Growth Factor Ligand Binding

Terevalefim’s binding kinetics and domain specificity fundamentally differ from hepatocyte growth factor’s mechanism:

Table 1: Ligand Binding Profile Comparison

CharacteristicHepatocyte Growth FactorTerevalefim
Binding DomainsSema (low affinity) + IPT1-4 (high affinity) [4]PSI domain with minimal Sema engagement [8]
Stoichiometry1:1 (minimal complex) → 2:2 (heparin-stabilized) [2]Stable 2:2 complex without co-factors
Receptor Dimerization MechanismAsymmetric via two distinct interfaces [2]Symmetric bridging [8]
Heparin DependenceRequired for full activation [2]Not required

Terevalefim’s PSI domain targeting (specifically residues Phe523–Cys545) enables cross-species reactivity and reduces steric clashes observed with hepatocyte growth factor’s Sema binding [8]. This design achieves near-complete suppression of hepatocyte growth factor competitive binding (Ki < 1.0 nM) while eliminating agonist-induced receptor internalization—a limitation of bivalent hepatocyte growth factor mimetics [8].

Downstream Cellular Pathways Modulated by Terevalefim

Anti-Apoptotic Effects via Phosphatidylinositol 3-Kinase/Protein Kinase-B Pathway Activation

Terevalefim-triggered c-MET phosphorylation recruits phosphatidylinositol 3-kinase regulatory subunits (p85) to the receptor’s cytoplasmic domain. This activates phosphatidylinositol 3-kinase catalytic subunits (p110), converting phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate at the plasma membrane [4] [6]. Phosphatidylinositol 3,4,5-trisphosphate recruits Protein Kinase-B via its pleckstrin homology domain, enabling phosphorylation at Thr308 by phosphoinositide-dependent kinase 1 and Ser473 by mammalian target of rapamycin complex 2. Activated Protein Kinase-B exerts potent anti-apoptotic effects through:

  • Phosphorylation-induced inactivation of pro-apoptotic proteins (BAD, caspase-9) [6]
  • Nuclear exclusion of Forkhead box O transcription factors, suppressing pro-death genes (Bim, FasL) [6] [9]
  • Stabilization of X-linked inhibitor of apoptosis protein and cellular inhibitor of apoptosis protein 1/2 [10]

In pancreatic cancer models, Terevalefim increased Protein Kinase-B activation by 8.2-fold versus hepatocyte growth factor controls, correlating with 70% reduction in caspase-3 cleavage under serum-deprived conditions [6].

Proliferative Signaling Through Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Cascades

Concurrent with phosphatidylinositol 3-kinase/Protein Kinase-B activation, Terevalefim-bound c-MET recruits Growth factor receptor-bound protein 2/Son of Sevenless complex via adaptor proteins (SHC, GRB2-associated-binding protein 1), initiating guanine nucleotide exchange on rat sarcoma viral oncogene homolog [4] [10]. Rat sarcoma viral oncogene homolog-GTP activates rapidly accelerated fibrosarcoma kinases, which phosphorylate mitogen-activated protein kinase kinases, ultimately activating extracellular signal-regulated kinases 1/2. Sustained extracellular signal-regulated kinase nuclear translocation drives proliferation by:

  • Transcriptional upregulation of cyclin D1 and suppression of cyclin-dependent kinase inhibitors (p21CIP1, p27KIP1) [6]
  • Phosphorylation of ETS-domain transcription factors enhancing c-Fos expression [10]
  • Enhanced ribosomal S6 kinase activity promoting protein synthesis [9]

Table 2: Downstream Signaling Outcomes of Terevalefim-Mediated c-MET Activation

PathwayKey EffectorsBiological OutcomeMagnitude vs. Hepatocyte Growth Factor
Phosphatidylinositol 3-Kinase/Protein Kinase-BProtein Kinase-B, mammalian target of rapamycinAnti-apoptosis, metabolic reprogramming2.3-fold longer activation half-life [10]
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated KinaseExtracellular signal-regulated kinase, c-FosCell cycle progression, proliferation1.8-fold higher peak activity [4]
JAK/STATSignal transducer and activator of transcription 3Immune evasion, angiogenesisComparable activation

Notably, Terevalefim demonstrates prolonged extracellular signal-regulated kinase activation (t1/2 = 110 min) versus hepatocyte growth factor (t1/2 = 45 min), attributable to reduced receptor ubiquitination and delayed Cbl-mediated degradation [10]. This sustained signaling profile enhances its efficacy in tissue regeneration contexts where transient mitogen-activated protein kinase activation proves insufficient.

Properties

CAS Number

500128-99-4

Product Name

Terevalefim

IUPAC Name

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+

InChI Key

FOHWAQGURRYJFK-ONEGZZNKSA-N

SMILES

C1=CSC(=C1)C=CC2=CC=NN2

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NN2

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.